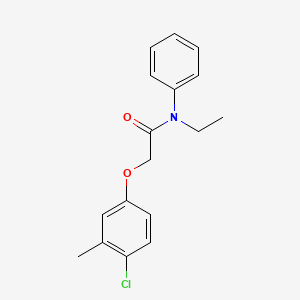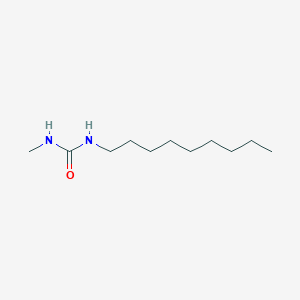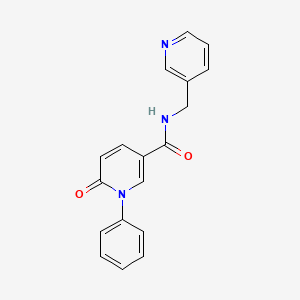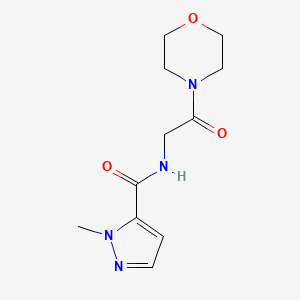![molecular formula C15H20N4OS B7644264 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide, also known as MPTP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of mitochondrial complex I, which has been implicated in the pathogenesis of Parkinson's disease.
Mécanisme D'action
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause oxidative damage to the neurons.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and bradykinesia. The degeneration of dopaminergic neurons in the substantia nigra is accompanied by a decrease in dopamine levels in the striatum. This compound has also been shown to induce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide is a useful tool for studying the pathogenesis of Parkinson's disease, as it induces Parkinson's disease-like symptoms in animal models. However, there are limitations to its use, as this compound-induced Parkinson's disease is not identical to the human disease. In addition, this compound is toxic and can cause irreversible damage to dopaminergic neurons.
Orientations Futures
Future research on N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide should focus on developing safer and more specific inhibitors of mitochondrial complex I. In addition, research should aim to better understand the mechanisms underlying this compound-induced Parkinson's disease and to identify potential therapeutic targets. Finally, research should explore the use of this compound as a tool for studying other neurodegenerative diseases.
Méthodes De Synthèse
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide can be synthesized by reacting 4-(4-bromophenyl)piperidine with 5-methyl-3-pyrazolecarboxylic acid, followed by reaction with thiophene-2-carboxylic acid chloride. The final product is obtained by acetylation of the amine group with acetic anhydride.
Applications De Recherche Scientifique
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide has been extensively used in scientific research to study the pathogenesis of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I, which has been implicated in the degeneration of dopaminergic neurons in the substantia nigra. This compound has been shown to induce Parkinson's disease-like symptoms in animal models, making it a useful tool for studying the disease.
Propriétés
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-9-14(18-17-11)19-6-4-12(5-7-19)16-15(20)10-13-3-2-8-21-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTCTONXECRYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B7644185.png)
![N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7644187.png)
![5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7644190.png)

![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)


![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)

